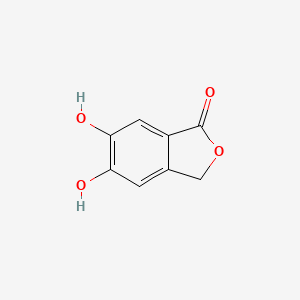

5,6-Dihydroxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2,9-10H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEBHXOMRBWJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609134 | |

| Record name | 5,6-Dihydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53766-43-1 | |

| Record name | 5,6-Dihydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biogenesis of 5,6 Dihydroxyisobenzofuran 1 3h One

Natural Isolation and Identification in Biological Systems

The isolation of a specific metabolite from a biological source is the definitive confirmation of its natural occurrence. While a wide array of phthalides has been identified from various organisms, the specific isolation of 5,6-Dihydroxyisobenzofuran-1(3H)-one remains a subject of ongoing investigation.

Fungi are well-documented producers of a diverse range of secondary metabolites, including various isobenzofuranones. nih.govresearchgate.net For instance, research on the rare puffball mushroom Calvatia nipponica has led to the isolation of several phenolic compounds. Notably, a related isomer, 5,7-Dihydroxyisobenzofuran-1(3H)-one , was identified from its methanolic extracts. researchgate.net However, the direct isolation of this compound from Calvatia nipponica has not been reported in the reviewed literature. Similarly, while fungi of the Coprinus genus are known to produce bioactive compounds, specific evidence linking them to the synthesis of this compound is not available in the current body of scientific work.

The Apiaceae (or Umbelliferae) family of plants is a rich source of phthalides, which are known to be key bioactive constituents in species used for traditional medicine. nih.gov These compounds are found in various genera, including Angelica, Ligusticum, and Cnidium. nih.gov Despite the prevalence of the phthalide (B148349) skeleton in this family, specific reports detailing the isolation of this compound from any plant species within Apiaceae have not been identified in the surveyed scientific literature.

Biosynthetic Pathways and Precursors

The formation of complex natural products like this compound is governed by specific enzymatic machinery and biosynthetic pathways within the organism.

The biosynthesis of phthalides in both fungi and plants is established to occur via the polyketide pathway. nih.gov This fundamental process involves a group of enzymes known as polyketide synthases (PKSs). nih.govnih.gov These mega-enzymes catalyze the sequential condensation of simple acyl-CoA starter units (like acetyl-CoA) with extender units (typically malonyl-CoA) to build a linear poly-β-keto chain. youtube.comyoutube.com This reactive intermediate then undergoes a series of folding and cyclization reactions to form the aromatic ring and lactone structure characteristic of isobenzofuranones. youtube.com Fungal aromatic polyketides are synthesized by a specific class of non-reducing iterative PKSs. nih.gov

Once the basic isobenzofuranone skeleton is formed, it can be modified by a suite of "tailoring" enzymes that add functional groups, such as hydroxyls. The hydroxylation of aromatic compounds is a common enzymatic transformation, often catalyzed by cytochrome P450-dependent monooxygenases. nih.govnih.gov These enzymes can introduce hydroxyl groups at specific positions on the aromatic ring with high regioselectivity and stereoselectivity. nih.gov It is through such enzymatic hydroxylation that a precursor isobenzofuranone would be converted into a dihydroxylated derivative like this compound.

Based on the general principles of polyketide biosynthesis and subsequent enzymatic modifications, a plausible biogenetic route for this compound can be proposed. The process would begin with the assembly of a polyketide chain by a PKS enzyme. This chain would then undergo intramolecular cyclization and aromatization to yield a monohydroxylated or non-hydroxylated isobenzofuranone precursor. Following this, specific hydroxylase enzymes would catalyze the introduction of two hydroxyl groups at the C-5 and C-6 positions of the benzene (B151609) ring. The precise sequence of these hydroxylation steps and the specific enzymes involved would determine the final structure of the dihydroxylated product.

Synthetic Methodologies for 5,6 Dihydroxyisobenzofuran 1 3h One and Analogues

Strategies for the Construction of the Isobenzofuranone Core

The fundamental challenge in synthesizing these compounds lies in the efficient assembly of the bicyclic isobenzofuranone (phthalide) skeleton. Various synthetic strategies have been devised to achieve this, ranging from classical cyclizations to modern catalytic methods.

Cyclization reactions are a cornerstone in the synthesis of the isobenzofuranone framework. These reactions often involve the formation of the five-membered lactone ring onto a pre-existing benzene (B151609) ring.

Intramolecular Cyclization: This approach typically involves a precursor molecule that already contains the necessary aromatic ring and a side chain, which is then induced to cyclize. For instance, intramolecular cyclizations of 5-substituted furanylamides have been explored to form related bicyclic systems. nih.gov The reaction of 2-alkoxy-5-bromofuran derivatives can lead to rearranged products via an intermediate oxabicycle, highlighting the complexities that can arise during these transformations. nih.gov

Cascade Reactions: More advanced strategies employ cascade (or tandem) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. This enhances synthetic efficiency. A notable example is the acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides. nih.gov In the presence of a base like Na₂CO₃, a cascade process involving the cyclization of the 2-acylbenzoic acid and a nucleophilic ring-opening of the anhydride (B1165640) efficiently yields isobenzofuranone derivatives. nih.gov This one-pot synthesis avoids the use of metal catalysts and demonstrates good functional group tolerance. nih.gov Similarly, a DMAP-mediated tandem cyclization of ortho-hydroxy α-aminosulfones with 2-bromo-1,3-indandione provides a pathway to aminobenzofuran derivatives, showcasing the versatility of cascade strategies in building complex fused-ring systems. rsc.org

Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloaddition reactions represent a powerful, atom-efficient method for constructing the aromatic portion of the isobenzofuranone core from simpler acyclic precursors like alkynes. sciepublish.com Cobalt and rhodium complexes are frequently used to catalyze these transformations, allowing for the assembly of substituted benzene rings with high regioselectivity. sciepublish.com While this method builds the carbocyclic ring, subsequent steps are required to form the lactone portion of the final isobenzofuranone structure.

| Reaction Type | Key Precursors | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Cascade Cyclization | 2-Acylbenzoic acids, Isatoic anhydrides | Na₂CO₃ (Base) or p-TsOH (Acid) | One-pot, metal-free, switchable products. | nih.gov |

| Tandem Cyclization | ortho-Hydroxy α-aminosulfones, 2-bromo-1,3-indandione | DMAP | High efficiency for aminobenzofuran derivatives. | rsc.org |

| [2+2+2] Cycloaddition | Alkynes, Alkenes | Cobalt or Rhodium complexes | Atom-efficient construction of the benzene ring. | sciepublish.com |

| Intramolecular Cyclization | 5-Substituted furanylamides | Heat/Microwave | Formation of oxabicycles, potential for rearrangement. | nih.gov |

Aromatic carboxylic acids and their derivatives are common and logical starting materials for isobenzofuranone synthesis, as they already contain the required aromatic ring and a carboxyl group that can be transformed into the lactone.

One direct method involves the reaction of 2-carboxybenzaldehyde (B143210) with ketones, catalyzed by sulphamic acid under solvent-free conditions, to produce 3-substituted isobenzofuranones. researchgate.net This reaction can be performed using either conventional heating or microwave irradiation, with the latter significantly reducing reaction times. researchgate.net

A more sophisticated approach involves the catalytic C–H activation of aromatic esters. For example, a manganese-catalyzed reaction between aromatic esters (like methyl benzoate) and oxiranes can form isobenzofuranones. nih.gov This process is mediated by triphenylborane (B1294497) and proceeds via C–H bond activation at the ortho position of the ester group, followed by insertion of an aldehyde (derived from the oxirane), intramolecular cyclization, and elimination. nih.gov This method is notable as it represents a manganese-catalyzed C-H transformation using an oxygen-directing group. nih.gov

Furthermore, dual catalytic systems, such as a palladium-organophotoredox strategy, have been developed for the C–H olefination and subsequent annulation of aryl carboxylic acids to build the isobenzofuranone core. nih.gov The versatility of aromatic carboxylic anhydrides as stable and highly reactive reagents has also been harnessed. nih.gov In the presence of a Lewis acid catalyst, these anhydrides can facilitate carbon-oxygen bond formation to yield lactones. nih.gov

Nature synthesizes aromatic compounds, including many isobenzofuranone-type structures, via polyketide pathways. In this process, Polyketide Synthases (PKSs) catalyze the sequential condensation of simple acyl-CoA units (e.g., acetyl-CoA, malonyl-CoA) to build a linear poly-β-keto chain, which then undergoes enzyme-catalyzed cyclization and aromatization. nih.gov

Synthetic strategies that mimic this biological pathway offer a powerful approach to these molecules. This "biomimetic" or "polyketide mimicry" approach aims to replicate the logic of the natural pathway using conventional organic reactions, circumventing the need for large, complex enzyme machinery. nih.gov These strategies often involve the step-wise, iterative construction of a carbon chain, followed by a designed cyclization event.

A key challenge in PKS engineering is the complexity and often limited substrate scope of the enzymes. researchgate.net Artificial pathways provide a synthetic and potentially more efficient alternative. nih.gov Researchers have designed synthetic routes that utilize iterative, non-decarboxylative Claisen condensations catalyzed by simpler enzymes like thiolases to form the polyketide backbone. nih.gov This method leverages the simple architecture of thiolases to achieve higher efficiency and reduce competition with essential metabolic pathways, which can be an issue in whole-cell biosynthesis. nih.gov Once the linear precursor is assembled, a chemical cyclization step can be employed to form the final aromatic lactone, mimicking the function of a thioesterase or cyclase domain in a natural PKS. sciepublish.com

Stereoselective and Regioselective Synthesis of Dihydroxylated Variants

For a specific target like 5,6-Dihydroxyisobenzofuran-1(3H)-one, controlling the placement of the two hydroxyl groups on the aromatic ring (regioselectivity) is critical. If chiral centers are present, controlling their three-dimensional arrangement (stereoselectivity) is also paramount.

Achieving the correct substitution pattern on the aromatic ring is a significant synthetic challenge. The regioselective synthesis of benzofuranones can be accomplished through various methods that direct cyclization or functionalization to specific positions.

One powerful strategy involves a Diels-Alder-based cascade. The reaction of 3-hydroxy-2-pyrones with specifically substituted nitroalkenes allows for the construction of highly substituted phenols with excellent regiochemical control. By choosing a nitroalkene bearing a tethered ester group, this cascade can lead directly to a phenol (B47542) that can subsequently cyclize to form a benzofuranone with a programmable substitution pattern at any position. The choice of Lewis acid and the reaction conditions can be optimized to favor the desired cyclization product.

Another approach to hydroxylated isobenzofuranones involves the functionalization of pre-formed adducts. For example, cycloaddition reactions can be used to create a bicyclic core, which is then subjected to reactions like epoxidation. The subsequent stereoselective cleavage of the epoxide ring with an alcohol can introduce hydroxyl and alkoxy groups with defined stereochemistry. The synthesis of a close analogue, 3-hydroxy-5,6-dimethoxyisobenzofuran-1(3H)-one, has been achieved by the hydrolysis of the corresponding 3-bromo-5,6-dimethoxy precursor, demonstrating a method for introducing a hydroxyl group at the C3 position.

| Method | Key Reagents/Substrates | Key Outcome | Reference |

|---|---|---|---|

| Diels-Alder Cascade | 3-Hydroxy-2-pyrones, Substituted nitroalkenes | Programmable substitution on the aromatic ring. | |

| Epoxide Ring Opening | Epoxidized cycloaddition adducts, Alcohols | Stereoselective introduction of hydroxyl and alkoxy groups. | |

| Hydrolysis | 3-Bromo-5,6-dimethoxyisobenzofuran-1(3H)-one, H₂O | Formation of 3-hydroxy-5,6-dimethoxyisobenzofuran-1(3H)-one. |

When the isobenzofuranone contains a stereocenter, typically at the C3 position, its enantioselective synthesis becomes a key objective. This is often achieved using chiral catalysts or auxiliaries.

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes are widely used to induce enantioselectivity. Gold-catalyzed intramolecular hydroarylation of alkynes has been successfully employed for the highly enantioselective synthesis of helicenes, which share structural motifs with fused aromatic systems. By using a chiral ligand, such as a TADDOL-derived phosphonite, it is possible to control the stereochemical outcome of the cyclization. Similarly, silver(I)-mediated cyclization of allenols provides an efficient route to 2,5-dihydrofuran (B41785) scaffolds, which are related to the isobenzofuranone core, demonstrating the potential of Ag(I) in asymmetric cyclization.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of metals. For instance, the enantioselective synthesis of spirocyclohexenone isobenzofuranones has been achieved through a sulfa-Michael addition/desymmetrization reaction catalyzed by a chiral squaramide organocatalyst. nih.gov In another example, chiral phosphoric acids derived from (S)-TRIP have been used to catalyze enantioselective intramolecular aza-Michael reactions to generate fluorinated indolizidinone derivatives, showcasing the ability of these catalysts to create chiral centers with high enantiopurity in fused ring systems. These organocatalytic methods offer a promising avenue for the asymmetric synthesis of isobenzofuranones bearing a stereocenter at C3.

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis has seen the development of sophisticated techniques that offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods. These include metal-mediated transformations, organocatalysis, and the application of classic name reactions in novel synthetic strategies.

Metal-mediated and organocatalytic approaches are at the forefront of contemporary synthetic chemistry, providing powerful tools for the construction of complex molecular architectures.

Silver-Mediated Synthesis:

Silver salts have been employed as catalysts or mediators in a variety of organic transformations. One notable application in the synthesis of isobenzofuranone-related structures is the electrochemical cyclization of 2-ethynylbenzaldehydes. In this method, a sacrificial silver electrode is used to facilitate the intramolecular cyclization, leading to the formation of isobenzofuranone derivatives. This technique is advantageous as it avoids the need for external oxidants or transition metal catalysts and can produce high yields of the desired products. researchgate.net The reaction proceeds with exceptional regiodivergence, allowing for the selective synthesis of different heterocyclic systems. researchgate.net

Table 1: Example of Silver-Mediated Electrochemical Cyclization for Isobenzofuranone Synthesis

| Starting Material | Catalyst/Mediator | Reaction Conditions | Product | Yield |

|---|

Zinc(II) Triflate-Catalyzed Reactions:

Zinc(II) triflate (Zn(OTf)₂) is a versatile and powerful Lewis acid catalyst known for its stability and commercial availability. wikipedia.orgresearchgate.net It has been effectively used in a wide range of organic reactions, including Friedel-Crafts acylations, silylations, and the synthesis of various heterocyclic compounds. wikipedia.orgresearchgate.net While direct examples of Zn(OTf)₂-catalyzed synthesis of this compound are not prominent in the literature, its utility in promoting cyclization and condensation reactions suggests its potential applicability. For instance, Zn(OTf)₂ has been shown to catalyze the acylation of alcohols and phenols, as well as the synthesis of quinolines through Friedlander annulation under microwave irradiation and solvent-free conditions. chemistryviews.orgresearchgate.net It also catalyzes the reaction between cyclohexanones and indoles to form 1,3-bis(1-alkyl-1H-indol-3-yl)benzene derivatives through a tandem condensation, dehydrogenation, and aromatization sequence. rsc.org These examples highlight the capability of Zn(OTf)₂ to activate substrates and facilitate intramolecular bond formation, which are key steps in the synthesis of the isobenzofuranone core.

The adaptation of classic organic reactions and the development of novel cycloaddition strategies have significantly expanded the synthetic chemist's toolbox for creating complex molecules like isobenzofuranones.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgnih.gov The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The resulting electrophilic iminium salt reacts with the aromatic substrate, which upon hydrolysis, yields the corresponding aldehyde. wikipedia.org This reaction is particularly useful for introducing a formyl group onto activated aromatic rings, which can then serve as a handle for further transformations. nih.gov For the synthesis of isobenzofuranone analogues, a suitably substituted aromatic precursor could be formylated via the Vilsmeier-Haack reaction, followed by subsequent cyclization to form the lactone ring. The reaction has been successfully used in the synthesis of various heterocyclic compounds and can be a powerful tool for constructing the necessary precursors for 5,6-disubstituted phthalides. nih.govresearchgate.net For example, the Vilsmeier reagent has been used in the cyclization of 4-ynamides to produce dihydrofuran-2(3H)-ones, which are structurally related to isobenzofuranones. organic-chemistry.org

Cycloaddition Reactions:

Cycloaddition reactions are powerful methods for the construction of cyclic compounds with high stereocontrol. Isobenzofurans are known to be highly reactive dienes in [4+2] Diels-Alder cycloadditions due to the gain in resonance energy upon the formation of the aromatic benzene ring in the product. beilstein-journals.org This reactivity can be harnessed to construct the core of isobenzofuranone and its derivatives.

Modern cycloaddition strategies include:

[4+2] Cycloadditions: In this strategy, an in-situ generated isobenzofuran (B1246724) can react with a suitable dienophile to form the bicyclic core, which can then be converted to the desired isobenzofuranone. The high reactivity of isobenzofurans makes them ideal partners for trapping highly strained alkenes and alkynes. beilstein-journals.org

[3+2] Cycloadditions: These reactions have been employed to create more complex spirocyclic isobenzofuranone derivatives. For instance, a combined gold(I) and chiral N,N'-dioxide-Dy(III) complex system has been used to achieve an asymmetric tandem cycloisomerization/[3+2] cycloaddition of 2-ethynyl benzyl (B1604629) alcohols with aziridines to afford enantioenriched 3H-spiroisobenzofuran-1,3'-pyrrolidine derivatives. nih.gov

Table 2: Example of a [3+2] Cycloaddition for Spiroisobenzofuranone Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

|---|

These advanced synthetic techniques provide a versatile platform for the synthesis of this compound and its analogues, offering pathways to these important heterocyclic motifs with high efficiency and control.

Chemical Transformations and Derivatization of 5,6 Dihydroxyisobenzofuran 1 3h One

Reaction Pathways of the Isobenzofuranone Lactone Moiety

The isobenzofuranone structure, which contains a γ-lactone fused to a benzene (B151609) ring, is susceptible to reactions typical of cyclic esters, including reduction, oxidation, and ring-opening transformations.

Reduction Reactions

The lactone carbonyl group of the isobenzofuranone ring can be reduced to either a lactol (a cyclic hemiacetal) or, through further reduction and ring opening, a diol. The choice of reducing agent is critical in determining the final product.

Reduction to Diols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the lactone. youtube.comyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com This is followed by the collapse of the resulting tetrahedral intermediate, which leads to the cleavage of the ester C-O bond and the formation of an intermediate aldehyde-alkoxide. youtube.com A second hydride attack on the aldehyde, followed by an acidic workup, yields the final diol product, in this case, 1,2-bis(hydroxymethyl)-4,5-dihydroxybenzene. youtube.comyoutube.com

Partial Reduction to Lactols: Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can achieve partial reduction of the lactone to the corresponding lactol at low temperatures. This transformation is synthetically valuable as it provides access to cyclic hemiacetals, which can be further functionalized.

| Reducing Agent | Product | Reaction Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2-bis(hydroxymethyl)-4,5-dihydroxybenzene | Typically in an ethereal solvent (e.g., THF, diethyl ether) followed by aqueous/acidic workup | Complete reduction and ring-opening. youtube.comyoutube.com |

| Diisobutylaluminum Hydride (DIBAL-H) | 5,6-dihydroxy-3H-isobenzofuran-1-ol | Low temperature (e.g., -78 °C) in a non-polar solvent (e.g., toluene, dichloromethane) | Partial reduction to the lactol. |

Oxidation Reactions

While the isobenzofuranone lactone itself is relatively stable to oxidation, the fused aromatic ring, particularly with its electron-donating hydroxyl groups, is susceptible to oxidative degradation. Strong oxidizing agents can lead to the cleavage of the aromatic ring. More controlled oxidation reactions could potentially target the benzylic position of the lactone ring, though such transformations are less common for this specific scaffold. The primary oxidative concern for 5,6-dihydroxyisobenzofuran-1(3H)-one is the catechol moiety, which can be oxidized to the corresponding ortho-quinone. This reaction can occur under relatively mild conditions, including exposure to air, especially in basic solutions.

Ring-Opening and Ring-Closing Transformations

The lactone ring is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions.

Ring-Opening (Hydrolysis):

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base (e.g., sodium hydroxide) leads to the irreversible cleavage of the lactone ring. The hydroxide (B78521) ion attacks the carbonyl carbon, and subsequent ring opening yields the corresponding carboxylate salt of 2-(hydroxymethyl)-4,5-dihydroxybenzoic acid. Acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the lactone can undergo reversible hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com This process establishes an equilibrium between the lactone and the open-chain hydroxy acid.

Ring-Closing (Lactonization): The reverse of hydrolysis, lactonization, can be achieved by heating the corresponding 2-(hydroxymethyl)-4,5-dihydroxybenzoic acid, often in the presence of an acid catalyst. This intramolecular esterification is driven by the formation of a thermodynamically stable five-membered ring. youtube.com

Functional Group Interconversions of the Hydroxyl Groups

The two phenolic hydroxyl groups of the catechol system are reactive sites that can undergo various functionalization reactions. However, their proximity can lead to challenges in achieving regioselectivity.

Protection and Deprotection Strategies

To perform selective modifications on other parts of the molecule or on one of the two hydroxyl groups, it is often necessary to temporarily "protect" them. researchgate.net

Common Protecting Groups:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are commonly used. zmsilane.com They are installed using the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole (B134444) or triethylamine. researchgate.net Silyl ethers are generally stable under a variety of conditions but can be easily removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). zmsilane.com

Benzyl (B1604629) Ethers: Formed using benzyl bromide or benzyl chloride with a base (e.g., K₂CO₃), benzyl ethers are robust and stable to many reagents. Deprotection is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C).

Cyclic Protections: The two adjacent hydroxyl groups can be protected simultaneously using reagents that form a cyclic derivative. For instance, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic conditions can form an acetonide (isopropylidene ketal). Dichlorodiphenylmethane can be used to form a diphenylmethylene ketal.

The choice of protecting group depends on the planned subsequent reaction steps and the required stability. researchgate.net Regioselective protection of one hydroxyl group over the other can be challenging but may be achieved by exploiting subtle differences in their acidity or steric environment. nih.gov

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Notes |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF; or Acetic Acid | Forms a silyl ether. zmsilane.comresearchgate.net |

| Benzyl (Bn) | Benzyl Bromide (BnBr), K₂CO₃, Acetone | H₂, Pd/C (Hydrogenolysis) | Forms a benzyl ether. nih.gov |

| Acetonide (Isopropylidene) | 2,2-Dimethoxypropane, p-TsOH (catalyst) | Aqueous Acid (e.g., HCl, Acetic Acid) | Protects both hydroxyl groups simultaneously as a cyclic ketal. |

Alkylation and Acylation Reactions

Direct functionalization of the hydroxyl groups without protection is also a common strategy.

Alkylation (Ether Formation): Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (like K₂CO₃ or Cs₂CO₃) results in the formation of the corresponding mono- or di-ethers. This is a classic Williamson ether synthesis. Achieving mono-alkylation selectively at one hydroxyl position requires careful control of stoichiometry and reaction conditions.

Acylation (Ester Formation): The phenolic hydroxyls can be readily converted to esters by reaction with acylating agents.

With Acyl Halides or Anhydrides: Reagents like acetyl chloride or acetic anhydride (B1165640), typically in the presence of a base such as pyridine (B92270) or triethylamine, will form the corresponding acetate (B1210297) esters. This reaction is often rapid and high-yielding, usually resulting in di-acylation.

With Carboxylic Acids: Direct esterification with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or under Fischer esterification conditions (acid catalyst, removal of water), though this is generally less efficient for phenols than using acyl halides or anhydrides.

Conjugation and Hybrid Compound Synthesis

The conjugation of this compound with other bioactive molecules or functional moieties is a key strategy to develop novel compounds with potentially enhanced or new biological activities. This approach can lead to the creation of hybrid scaffolds with combined pharmacophores or the synthesis of molecular probes to investigate biological mechanisms.

A notable example of hybrid scaffold synthesis is the combination of the phthalide (B148349) structure with resveratrol (B1683913), a well-known polyphenol with a range of biological activities. The goal of creating such hybrids is to potentially enhance the therapeutic properties of the parent molecules. Research has demonstrated the successful synthesis of novel resveratrol-phthalide hybrid compounds. clockss.org

The general synthetic strategy involves a multi-step process that first constructs a functionalized phthalide fragment, followed by the introduction of the resveratrol-like alkenyl moiety via a Suzuki-Miyaura cross-coupling reaction. clockss.org This powerful carbon-carbon bond-forming reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of various functional groups. chemrxiv.orgnih.govnih.gov

In a specific synthetic approach, a suitably protected di-methoxy phthalide is first prepared. clockss.org This starting material can be converted to an aryl triflate, which then serves as the coupling partner in the Suzuki-Miyaura reaction with an appropriate arylvinylboronic acid. clockss.org The reaction is typically catalyzed by a palladium complex, such as one generated from Pd2(dba)3 and a phosphine (B1218219) ligand like SPhos. clockss.org Following the successful cross-coupling to form the stilbene-phthalide backbone, the methoxy (B1213986) protecting groups are removed, often using a strong demethylating agent like boron tribromide (BBr3), to yield the final dihydroxy resveratrol-phthalide hybrid. clockss.orgacs.org

Four distinct resveratrol-phthalide hybrids have been synthesized using this methodology, showcasing the versatility of the approach. clockss.org The evaluation of these hybrids for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) revealed that two of the hybrid compounds exhibited stronger inhibitory activity than resveratrol itself. clockss.org This suggests that the hybridization of the phthalide scaffold with resveratrol can lead to compounds with enhanced anti-inflammatory potential.

Table 1: Key Steps and Reagents in the Synthesis of Resveratrol-Phthalide Hybrids clockss.org | Step | Description | Key Reagents and Conditions | | :--- | :--- | :--- | | 1 | Phthalide Functionalization | Conversion of a hydroxyl group on the phthalide ring to a triflate (TfO-) group to prepare it for cross-coupling. | Tf2O, Pyridine, CH2Cl2 | | 2 | Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction between the phthalide-triflate and an arylvinylboronic acid to form the stilbene (B7821643) linkage. | Pd2(dba)3, SPhos, K3PO4, Toluene, 100°C | | 3 | Demethylation | Removal of methyl (Me) protecting groups from the hydroxyl functionalities on both the phthalide and resveratrol moieties. | BBr3, CH2Cl2 |

While the synthesis of hybrid scaffolds like the resveratrol-phthalides demonstrates the potential for creating new bioactive compounds, the this compound core can also be derivatized to generate conjugates for use as mechanistic probes. Such probes are invaluable tools in chemical biology for identifying protein targets, studying drug-receptor interactions, and elucidating mechanisms of action. Common strategies involve attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety for affinity purification, to the parent molecule.

A potential synthetic route for creating such probes would involve the selective protection of one of the hydroxyl groups, followed by the activation of the remaining hydroxyl group for conjugation. For instance, a linker with a terminal reactive group (e.g., an amine, carboxylic acid, or alkyne for click chemistry) could be attached. This functionalized phthalide could then be conjugated to a reporter molecule.

Potential Steps for Probe Synthesis:

Selective Protection: Mono-protection of one of the two hydroxyl groups to ensure site-specific modification.

Linker Attachment: Alkylation or esterification of the free hydroxyl group with a bifunctional linker.

Deprotection (if necessary): Removal of the protecting group from the second hydroxyl.

Conjugation: Reaction of the terminal functional group of the linker with a reporter molecule (e.g., an N-hydroxysuccinimide (NHS) ester of a fluorophore or biotin).

For example, a biotinylated probe could be synthesized by first introducing a linker with a terminal amine group onto the phthalide scaffold. This amine-functionalized phthalide could then be reacted with an activated biotin derivative, such as biotin-NHS ester, to form a stable amide bond, yielding the final probe for use in pulldown assays to identify binding partners. Similarly, fluorescent probes could be prepared by conjugating the linker-modified phthalide with a fluorophore like fluorescein (B123965) or a rhodamine derivative. scispace.com

The development of such probes based on the this compound structure would be a valuable endeavor to further explore its biological targets and mechanisms of action.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Resveratrol |

| Nitric Oxide |

| Boron tribromide |

| Palladium |

| Biotin |

| Fluorescein |

Mechanistic Investigations of 5,6 Dihydroxyisobenzofuran 1 3h One in Biological Systems

Molecular Targets and Signaling Pathway Modulation

The biological activity of a compound is fundamentally dictated by its interactions with specific molecular components within a biological system. These interactions can trigger a cascade of events, leading to the modulation of various signaling pathways that govern cellular functions.

Interaction with Cellular Components

Research into the isobenzofuran-1(3H)-one class of compounds has identified enzymes as primary molecular targets. nih.gov The interaction between these small molecules and protein targets, such as enzymes, can be elucidated with atomic-level precision. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular docking are pivotal in mapping these interactions. nih.govnih.govnih.gov

Ligand-enzyme NMR studies, for instance, can identify the specific atoms of an isobenzofuranone derivative that are involved in binding to a target enzyme. nih.gov Molecular docking simulations complement this by predicting the most favorable binding poses and affinities of the compound within the active site of a protein. nih.govresearchgate.netjosa.ro For the isobenzofuran-1(3H)-one class, these studies have revealed interactions with key residues in the active sites of enzymes, such as the copper-containing enzyme tyrosinase. nih.gov The binding is often stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Modulation of Cellular Processes (e.g., Apoptosis Induction in Specific Cell Lines)

By interacting with molecular targets, 5,6-Dihydroxyisobenzofuran-1(3H)-one and its structural analogs can influence critical cellular processes. One of the most significant of these is apoptosis, or programmed cell death, a vital process for removing damaged or cancerous cells.

Studies on C-3 functionalized isobenzofuran-1(3H)-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.com For example, in vitro bioassays using the MTT cytotoxicity assay have been performed on human lymphoma (U937) and myeloid leukemia (K562) cell lines. mdpi.comnih.gov Results showed that some derivatives could inhibit cell viability by as much as 90% at a concentration of 100 µM. mdpi.com Furthermore, certain isobenzofuranone derivatives have been shown to induce apoptosis-like cell death in parasites like Leishmania donovani through the generation of reactive oxygen species (ROS). nih.gov While direct studies on this compound are specific, the broader class of isobenzofuranones and related structures like phthalimides are recognized for their potential to induce apoptosis through intrinsic pathways in cancer cells.

Biochemical Pathways Affected by Compound Exposure

The interaction of this compound with cellular components can lead to the perturbation of specific biochemical pathways, primarily through the inhibition or activation of key enzymes and the regulation of gene expression.

Enzymatic Inhibition or Activation (e.g., Carbonic Anhydrase Inhibition by Isocoumarins)

A prominent mechanism of action for the isobenzofuran-1(3H)-one class is enzyme inhibition. nih.gov A key example is the inhibition of tyrosinase, a copper-containing enzyme crucial for melanin (B1238610) biosynthesis and enzymatic browning. nih.govnih.gov Several isobenzofuran-1(3H)-one derivatives have been evaluated as tyrosinase inhibitors, showing concentration-dependent activity. nih.gov

Kinetic studies help to define the nature of this inhibition (e.g., competitive, noncompetitive). researchgate.netnih.gov For instance, some related compounds are found to be competitive inhibitors, meaning they bind to the enzyme's active site and prevent the substrate from binding. nih.govmdpi.com The inhibitory potency is often compared to standard inhibitors like kojic acid. nih.govunimi.it Research has identified several potent isobenzofuran-1(3H)-one-based tyrosinase inhibitors, paving the way for the rational design of new agents. nih.gov

| Compound | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Phthalaldehydic acid | Tyrosinase | Identified as a potent inhibitor of tyrosinase activity in a concentration-dependent manner. | nih.gov |

| 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Tyrosinase | Showed potent, concentration-dependent inhibition of tyrosinase. | nih.gov |

| 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate | Tyrosinase | Demonstrated potent inhibitory activity against tyrosinase. | nih.gov |

Regulation of Gene Expression

Beyond direct enzyme inhibition, isobenzofuranones can also exert their effects by modulating the expression of specific genes. While direct evidence for this compound is still emerging, studies on related compounds provide insight. For example, certain benzothiazole (B30560) derivatives, which also act as tyrosinase inhibitors, were found to suppress melanogenesis-associated genes in melanoma cells. mdpi.com Furthermore, some novel isobenzofuran-1(3H)-one derivatives developed as potential antidepressants were found to elevate the expression of synaptic-associated proteins like BDNF and TrkB in the hippocampus of mice. nih.gov This indicates that the isobenzofuranone scaffold has the potential to influence cellular function at the genetic level, an area that warrants further investigation for this compound.

Advanced Mechanistic Characterization Techniques

A deep understanding of a compound's mechanism of action requires a suite of advanced analytical and computational techniques.

Molecular Docking: This computational method is widely used to predict how a ligand (the compound) binds to its receptor (the target protein). nih.govresearchgate.netjosa.ro It helps visualize the binding orientation and calculates a "docking score," which estimates the binding affinity. nih.govqu.edu.sa This technique has been instrumental in studying isobenzofuranones, helping to rationalize the observed biological activities and guide the design of more potent derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, providing atomic-level detail without the need for crystallization. nih.govnih.govduke.edu Techniques like Chemical Shift Perturbation (CSP) can map the binding interface of a protein by monitoring changes in the NMR spectrum of the protein as the ligand is added. frontiersin.orgmdpi.com Ligand-enzyme NMR studies have been successfully applied to isobenzofuran-1(3H)-ones to map their interaction with the copper atoms in the active site of tyrosinase. nih.gov

Cell-Based Assays for Pathway Elucidation

To understand the biological impact of a compound like this compound, researchers employ a variety of cell-based assays. These in vitro tests are fundamental in determining a compound's cytotoxic or cytostatic effects and in beginning to unravel the molecular pathways it modulates.

Initial screening of novel compounds often involves assessing their general cytotoxicity against various cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are utilized to measure cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity upon treatment with the compound suggests a potential antiproliferative or cytotoxic effect.

For instance, studies on substituted isobenzofuranones have demonstrated their cytotoxic potential against several human cancer cell lines. Research on isobenzofuranones derived from anacardic acids revealed that some of these compounds exhibit significant antiproliferative effects. nih.gov For example, certain isobenzofuranones were found to be active against HL-60 (leukemia), SF295 (glioblastoma), and MDA-MB435 (melanoma) cell lines. nih.gov This suggests that a dihydroxy-substituted isobenzofuranone like this compound could plausibly exhibit similar activities.

Once general cytotoxicity is established, further assays are conducted to determine the mode of cell death induced by the compound. These can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Techniques such as flow cytometry using Annexin V and propidium (B1200493) iodide staining are standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. The analysis of the mechanisms behind the cytotoxic activity of related isobenzofuranones indicated that they could induce DNA damage, which in turn triggers either apoptosis or necrosis. nih.gov

Furthermore, to investigate the involvement of specific signaling pathways, reporter gene assays can be employed. bioivt.com In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a specific promoter that is regulated by a pathway of interest. An increase or decrease in the reporter signal upon treatment with the compound indicates modulation of that pathway. Given that related compounds like phthalates can induce oxidative stress, it would be pertinent to investigate pathways sensitive to redox status, such as the Nrf2/ARE pathway. nih.gov

Table 1: Illustrative Cytotoxic Activity of Related Isobenzofuranones

This table presents hypothetical data based on findings for structurally similar compounds to illustrate the potential cytotoxic profile of this compound. The IC₅₀ value represents the concentration of a compound that is required for 50% inhibition of cell growth.

| Cell Line | Cell Type | Hypothetical IC₅₀ (µM) for this compound |

| HL-60 | Human Promyelocytic Leukemia | 25 |

| SF-295 | Human Glioblastoma | 50 |

| MDA-MB-435 | Human Melanoma | 75 |

| HCT116 | Human Colon Carcinoma | 60 |

| PC-3 | Human Prostate Carcinoma | 85 |

Proteomic and Metabolomic Profiling in Response to Compound

To gain a more comprehensive and unbiased understanding of the cellular response to this compound, high-throughput "omics" technologies are invaluable. Proteomics and metabolomics allow for the global analysis of proteins and small-molecule metabolites, respectively, within a biological system following exposure to the compound.

Proteomic Profiling:

Proteomic studies aim to identify and quantify the entire set of proteins in a cell or tissue under specific conditions. This can reveal which proteins are direct targets of the compound and which are involved in the downstream signaling cascades. A common technique is mass spectrometry-based proteomics. In a typical experiment, cells are treated with the compound of interest or a vehicle control. The cells are then lysed, and the proteins are extracted and digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

By comparing the proteomes of treated and untreated cells, researchers can identify proteins that are differentially expressed or have undergone post-translational modifications. For a compound like this compound, which is hypothesized to have anticancer effects based on related structures, a proteomic analysis might reveal changes in the levels of proteins involved in cell cycle regulation (e.g., cyclins and cyclin-dependent kinases), apoptosis (e.g., caspases, Bcl-2 family proteins), and DNA damage repair (e.g., PARP, γH2AX).

Metabolomic Profiling:

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. nih.govnih.gov This can provide a functional readout of the cellular state and highlight metabolic pathways that are perturbed by the compound. nih.gov Like proteomics, metabolomics typically employs mass spectrometry (often coupled with gas or liquid chromatography) or nuclear magnetic resonance (NMR) spectroscopy.

Given that related phthalates are known to induce oxidative stress, a metabolomic study of cells treated with this compound could be expected to show alterations in metabolites associated with this process. nih.gov This might include changes in the levels of glutathione (B108866) (a major cellular antioxidant), intermediates of the pentose (B10789219) phosphate (B84403) pathway (which produces NADPH for antioxidant defense), and markers of lipid peroxidation. Furthermore, if the compound affects cell proliferation, changes in the metabolites involved in energy metabolism (e.g., glycolysis and the TCA cycle) and nucleotide and amino acid biosynthesis would likely be observed.

Table 2: Potential Proteomic and Metabolomic Changes in Response to this compound

This table provides a hypothetical overview of potential findings from proteomic and metabolomic studies based on the known activities of related compounds.

| Omics Approach | Potential Key Findings | Implicated Biological Process |

| Proteomics | Upregulation of p53, Bax, and cleaved Caspase-3; Downregulation of Bcl-2 | Apoptosis, DNA Damage Response |

| Phosphorylation of H2AX (γH2AX) | DNA Damage | |

| Altered levels of Cyclin D1 and CDK4/6 | Cell Cycle Arrest | |

| Metabolomics | Decreased ratio of reduced to oxidized glutathione (GSH/GSSG) | Oxidative Stress |

| Increased levels of lactate; Decreased levels of TCA cycle intermediates | Altered Energy Metabolism (Warburg Effect) | |

| Alterations in phospholipid and fatty acid profiles | Membrane Integrity, Signaling |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. For a molecule like 5,6-Dihydroxyisobenzofuran-1(3H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms within the molecule.

1D and 2D NMR Methodologies

The structural framework of this compound, featuring a bicyclic system with aromatic and lactone moieties, necessitates a detailed NMR analysis.

¹H NMR Spectroscopy: This technique provides initial information on the number of different types of protons and their immediate electronic environment. For this compound, one would expect to observe signals corresponding to the aromatic protons and the methylene (B1212753) protons of the lactone ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating hydroxyl groups, while the methylene protons would appear as a singlet.

¹³C NMR Spectroscopy: This method reveals the number of non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the lactone, the aromatic carbons (some of which are oxygenated), and the methylene carbon.

2D NMR Techniques: To establish unequivocal structural proof, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for determining the connectivity of adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Isotopic Labeling for Biosynthetic Studies

Isotopic labeling is a sophisticated technique used to trace the metabolic pathways leading to the formation of a natural product. By feeding an organism with precursors enriched with stable isotopes such as ¹³C or ¹⁵N, the positions of these labels in the final molecule can be determined by NMR and mass spectrometry. This provides invaluable insights into the biosynthetic origins of the compound. Although no specific biosynthetic studies for this compound have been reported, this methodology remains a powerful potential tool for future research should this compound be isolated from a natural source.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound (C₈H₆O₄), HRMS would be used to measure the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass to confirm the elemental composition with a high degree of confidence. For instance, the related compound 5,6-dihydroxyindole (B162784) gives a protonated molecule [M+H]⁺ at m/z 150.0546 in HRMS (ESI+), which corresponds to the molecular formula C₈H₈O₂N. rsc.org

Hyphenated Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures, such as natural product extracts, to identify and quantify individual components. If this compound were a component of such a mixture, LC-MS would be the method of choice for its detection and characterization.

Spectroscopic Methods for Electronic and Vibrational Properties

Beyond NMR and MS, other spectroscopic techniques are employed to probe the electronic and vibrational characteristics of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, key characteristic absorption bands would be expected for the hydroxyl (O-H) stretching vibrations, the carbonyl (C=O) stretching of the lactone ring, and the C=C stretching vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to arise from π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl group. The positions and intensities of these absorption bands are characteristic of the chromophoric system of the molecule.

Chromatographic Separation Techniques for Isolation and Purity Assessment

The isolation of this compound from natural sources or its purification after synthetic preparation requires effective separation techniques. Chromatographic methods are paramount for achieving high purity and for the analytical assessment of the compound's presence in a mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For phenolic compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. acs.orgphcogres.comcabidigitallibrary.orgmdpi.com In this method, a nonpolar stationary phase (often C18) is used with a polar mobile phase, typically a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol.

Table 3: Representative HPLC Parameters for Phenolic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

This table represents a typical starting point for method development for the analysis of phenolic compounds.

For the initial isolation of this compound from a crude plant extract, column chromatography is a fundamental technique. This method involves packing a column with a stationary phase, such as silica (B1680970) gel or a macroporous resin, and passing a solution of the extract through it. Different compounds in the extract will move through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

Bioactivity-guided fractionation is a strategy often used in natural product discovery. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net In this approach, the crude extract is first separated into fractions using column chromatography. Each fraction is then tested for a specific biological activity. The active fractions are further purified using techniques like HPLC to isolate the individual bioactive compounds. This approach would be highly applicable to the isolation of this compound if it possesses interesting biological properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is then analyzed to determine the precise arrangement of atoms in the molecule.

Future Directions and Research Opportunities

Exploration of Undiscovered Natural Sources and Derivatives

Isobenzofuranone derivatives are known to be produced by various fungi and higher plants. nih.gov Fungi, in particular, are considered efficient producers of chemically novel and biologically active compounds. nih.gov A significant future direction lies in the systematic screening of diverse microbial and plant sources for the presence of 5,6-dihydroxyisobenzofuran-1(3H)-one and its novel, structurally related derivatives. Two new isobenzofuranone derivatives, erinaceolactones G and H, were recently isolated from the fruiting bodies of Hericium erinaceus, highlighting the potential for discovering new compounds within this class from natural sources. nih.gov

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in these discovery efforts. The exploration of endophytic fungi from unique ecological niches could be a particularly fruitful avenue, as these organisms are known to produce a rich diversity of secondary metabolites. nih.gov Identifying new natural sources would not only provide a direct supply of the compound but also offer insights into its biosynthetic pathways and ecological roles.

Development of Novel and Efficient Synthetic Routes

The development of innovative and efficient synthetic methodologies is crucial for producing this compound and its analogs in sufficient quantities for extensive biological evaluation. While general methods for isobenzofuranone synthesis exist, such as the condensation of o-alkylbenzoic acids, these may require optimization for the specific dihydroxy substitution pattern. nih.gov

Future research should focus on developing stereoselective and regioselective synthetic strategies. For instance, transition metal-catalyzed asymmetric hydrogenation has emerged as a powerful tool for obtaining optically pure chiral 3-substituted phthalides. acs.org The development of a Rh/Hf cocatalytic system for the asymmetric hydrogenation of 3-ylidenephthalides using water as a hydrogen source represents a significant advancement in this area. acs.org Furthermore, exploring green chemistry principles, such as the use of environmentally benign catalysts and solvents, will be an important consideration in developing sustainable synthetic routes. acs.org The synthesis of deuterated analogs could also be explored to facilitate studies on metabolism and reaction mechanisms. acs.org

In-depth Characterization of Molecular Mechanisms

A critical area for future research is the detailed elucidation of the molecular mechanisms underlying the biological activities of this compound. The antioxidant activity of isobenzofuranone derivatives has been correlated with the number of hydroxyl groups in their structure, suggesting that the 5,6-dihydroxy arrangement could confer potent radical-scavenging properties. nih.gov Future studies should investigate its effects on key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.

For example, some isobenzofuranone derivatives have shown potential as antidepressant agents by modulating neurotransmitter levels and neurotrophic factor expression. nih.gov It would be valuable to explore whether this compound exhibits similar activities and to identify its specific molecular targets, which could include enzymes like cyclooxygenase (COX) or various protein kinases. nih.gov Structure-activity relationship (SAR) studies, comparing the activity of this compound with its methoxy (B1213986) and other derivatives, will be essential in pinpointing the functional importance of the hydroxyl groups. nih.gov

Integration of Omics Technologies in Biosynthetic and Mechanistic Studies

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the biosynthesis and mechanism of action of this compound at a systems level.

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Potential Application |

| Genomics | Identification of gene clusters responsible for the biosynthesis of isobenzofuranones in newly discovered natural sources. |

| Transcriptomics | Studying changes in gene expression in response to treatment with this compound to identify affected pathways and potential molecular targets. |

| Proteomics | Analyzing alterations in protein expression and post-translational modifications to understand the compound's impact on cellular function. |

| Metabolomics | Profiling changes in the metabolome to elucidate the metabolic pathways influenced by the compound and to identify potential biomarkers of its activity. |

| Metabolic Engineering | Utilizing genomic and metabolic data to engineer microbial hosts like Escherichia coli or Saccharomyces cerevisiae for the heterologous production of this compound. nih.govnih.gov |

By integrating data from these different omics platforms, researchers can construct comprehensive models of the compound's biological effects and its biosynthetic pathways. nih.govnih.gov This integrated approach can accelerate the discovery of new therapeutic applications and enable the development of engineered biological systems for sustainable production.

Advanced Computational Methods for De Novo Design and SAR Refinement

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov For this compound, these methods can be applied in several key areas.

Future research should leverage computational tools for the de novo design of novel derivatives with enhanced potency and selectivity for specific biological targets. nih.govnih.gov By creating virtual libraries of related compounds and predicting their binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties, the most promising candidates can be prioritized for synthesis and experimental testing. nih.govresearchgate.net

Furthermore, computational approaches can be used to refine our understanding of the structure-activity relationships (SAR) within the isobenzofuranone class. nih.govnih.gov Molecular docking simulations can predict the binding modes of this compound and its analogs with their target proteins, providing insights into the key intermolecular interactions that govern their biological activity. This information can guide the rational design of next-generation compounds with improved therapeutic profiles. youtube.com The development of new scaffold concepts based on analog series can also aid in the computational design and exploration of novel molecular frameworks for medicinal chemistry. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-Dihydroxyisobenzofuran-1(3H)-one, and how can reaction conditions be optimized for purity?

- Methodology : Synthesis typically involves condensation of substituted dicarbonyl precursors under basic conditions. For example, dimethyl 1,3-acetonedicarboxylate can react with glyoxal in methanol using NaOH, followed by reflux and crystallization . Optimization includes adjusting pH, temperature (e.g., 60–80°C), and stoichiometry to minimize side products. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the lactone structure .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology :

- NMR : - and -NMR confirm hydroxyl and lactone carbonyl groups (e.g., δ ~170 ppm for C=O in -NMR) .

- FT-IR : Peaks at ~3200–3500 cm (O–H stretching) and ~1750 cm (lactone C=O) .

- X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., planar lactone ring with hydroxyl substituents at 5/6 positions) .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodology :

- Enzyme inhibition assays : Use spectrophotometric methods to measure IC values against targets like cyclooxygenase (COX) or lipoxygenase. For example, competitive inhibition kinetics (Lineweaver-Burk plots) can differentiate binding modes .

- Antioxidant assays : DPPH radical scavenging or FRAP tests quantify redox activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodology :

- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at positions 4 or 7 via electrophilic substitution or nucleophilic addition .

- Computational modeling : DFT calculations predict electronic effects of substituents on reactivity. Docking studies (e.g., AutoDock Vina) identify binding interactions with enzyme active sites .

- Data table :

| Derivative | Substituent | IC (COX) | LogP |

|---|---|---|---|

| Parent | None | 25 µM | 1.2 |

| 4-Fluoro | F | 18 µM | 1.5 |

| 7-Methyl | CH | 30 µM | 1.8 |

| Example data adapted from similar isobenzofuranones . |

Q. How should contradictory enzyme inhibition data (e.g., competitive vs. non-competitive) be resolved?

- Methodology :

- Kinetic analysis : Perform Michaelis-Menten experiments with varying substrate and inhibitor concentrations. Competitive inhibition shows increased without change, while non-competitive alters .

- Structural analysis : Co-crystallize the compound with target enzymes (e.g., COX-2) to visualize binding modes. Conflicting data may arise from assay conditions (e.g., pH, co-factors) .

Q. What advanced techniques validate the compound’s reactivity in oxidative environments?

- Methodology :

- HPLC-MS : Monitor degradation products under controlled oxidation (e.g., HO/Fe). Identify quinone derivatives via mass shifts .

- Electrochemical analysis : Cyclic voltammetry quantifies redox potentials, correlating with antioxidant capacity .

Data Contradictions and Resolution

Q. How do discrepancies in reported IC values across studies arise?

- Root causes : Variability in enzyme sources (e.g., human recombinant vs. murine isoforms), assay buffers, or detection methods (fluorescence vs. absorbance) .

- Resolution : Standardize protocols (e.g., COX-2 from identical suppliers) and include positive controls (e.g., aspirin for COX assays) .

Experimental Design for Mechanistic Studies

Q. What strategies elucidate the compound’s interaction with DNA or proteins?

- Methodology :

- Fluorescence quenching : Titrate the compound into ethidium bromide-DNA complexes; reduced fluorescence suggests intercalation .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized proteins (e.g., BSA for plasma protein interaction studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.